molecular formula C27H24N2O3 B13869151 Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

Cat. No.: B13869151
M. Wt: 424.5 g/mol
InChI Key: HBMMTENRTAMHCO-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is an organic compound with the molecular formula C27H24N2O3. It is a complex molecule that features a benzyl ester group, a naphthalene ring, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate typically involves multiple steps. One common method starts with the preparation of 6-aminonaphthalene-2-carboxylic acid, which is then reacted with 3-bromopropanoic acid to form 3-(6-aminonaphthalen-2-yl)propanoyl chloride. This intermediate is then coupled with benzyl 2-aminobenzoate under basic conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate is unique due to its combination of a benzyl ester group, a naphthalene ring, and an amide linkage. This structure imparts specific chemical and biological properties that are not found in simpler compounds like benzyl benzoate or other naphthalene derivatives .

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C27H24N2O3/c28-23-14-13-21-16-19(10-12-22(21)17-23)11-15-26(30)29-25-9-5-4-8-24(25)27(31)32-18-20-6-2-1-3-7-20/h1-10,12-14,16-17H,11,15,18,28H2,(H,29,30)

InChI Key

HBMMTENRTAMHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

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